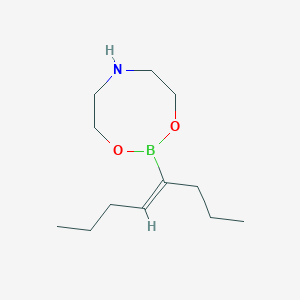
(R)-Methyl 5-oxopyrrolidine-2-carboxylate
Vue d'ensemble
Description
“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 64700-65-8 and a linear formula of C6H9NO3 .
Synthesis Analysis
The synthesis of “®-Methyl 5-oxopyrrolidine-2-carboxylate” is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “®-Methyl 5-oxopyrrolidine-2-carboxylate” are not specified in the search results .Physical And Chemical Properties Analysis
“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a liquid at room temperature . Its molecular weight is 143.14 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis of Homochiral MOFs
Homochiral Metal-Organic Frameworks (MOFs) are synthesized by intercalating (S or R)-5-oxopyrrolidine-2-carboxylate into layered MOFs assembled from hydrogenated Schiff base L and Zn (II). This is a novel strategy to design and synthesize homochiral coordination polymers and potential nonlinear optical materials .
Chemical Derivatization
The compound can be used in chemical derivatization, a process that modifies the chemical structure of a compound to improve its stability, detection, and quantification in analytical chemistry .
Metabolomics Research
In metabolomics, the study of small molecules derived from biological processes, GC–MS based applications have a rich and extensive history. The compound could potentially be used in this field .
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research, particularly in the development of new drugs and therapies. Its unique chemical structure could make it useful in the synthesis of new compounds .
Material Science
In material science, the compound could potentially be used in the development of new materials with unique properties. Its ability to form homochiral MOFs suggests potential applications in the creation of materials with specific optical properties .
Environmental Science
In environmental science, the compound could potentially be used in the study of environmental pollutants. Its unique chemical structure could make it useful in the identification and quantification of pollutants in various environmental samples .
Safety And Hazards
The safety information for “®-Methyl 5-oxopyrrolidine-2-carboxylate” includes hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPKMSGXAUKHT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 5-oxopyrrolidine-2-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)







